cis-Tert-butyl 3-iodocyclobutylcarbamate
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Overview
Description
Preparation Methods
The synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-iodocyclobutanone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
cis-Tert-butyl 3-iodocyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding cyclobutylamine derivative.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclobutanone derivatives.
Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
cis-Tert-butyl 3-iodocyclobutylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-iodocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions . Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
cis-Tert-butyl 3-iodocyclobutylcarbamate can be compared with other similar compounds such as:
tert-Butyl 3-bromocyclobutylcarbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 3-chlorocyclobutylcarbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 3-fluorocyclobutylcarbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its iodine atom, which imparts different reactivity and properties compared to its halogenated analogs .
Properties
IUPAC Name |
tert-butyl N-(3-iodocyclobutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEFFDGFPRWHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163651 |
Source
|
Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1389264-19-0, 1824239-57-7 |
Source
|
Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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